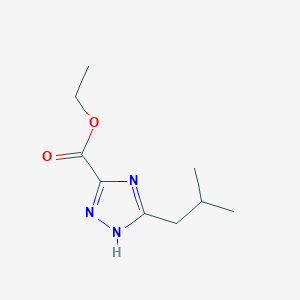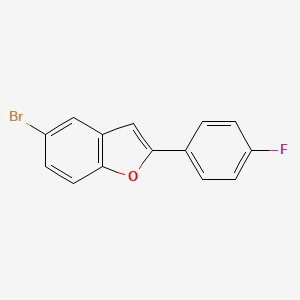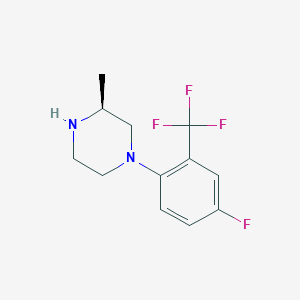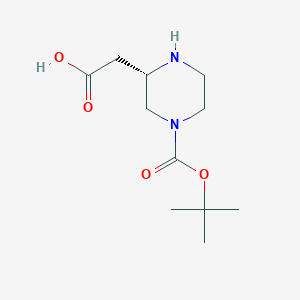
2-((4-Chloro-3-fluorophenoxy)methyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((4-Chloro-3-fluorophénoxy)méthyl)-1,3-dioxolane est un composé organique qui présente un cycle dioxolane substitué par un groupe 4-chloro-3-fluorophénoxy.
Méthodes De Préparation
La synthèse du 2-((4-Chloro-3-fluorophénoxy)méthyl)-1,3-dioxolane implique généralement la réaction du 4-chloro-3-fluorophénol avec l'épichlorhydrine pour former un intermédiaire, qui est ensuite mis à réagir avec l'éthylène glycol en conditions acides pour donner le produit final. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles telles que la température, la pression et l'utilisation de catalyseurs pour améliorer le rendement et la pureté .
Analyse Des Réactions Chimiques
Le 2-((4-Chloro-3-fluorophénoxy)méthyl)-1,3-dioxolane subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques correspondants.
Réduction: Des réactions de réduction peuvent être réalisées en utilisant du dihydrogène en présence d'un catalyseur au palladium, conduisant à la formation d'alcools.
Applications De Recherche Scientifique
Le 2-((4-Chloro-3-fluorophénoxy)méthyl)-1,3-dioxolane a plusieurs applications en recherche scientifique:
Chimie: Il est utilisé comme brique de construction dans la synthèse de molécules plus complexes.
Biologie: Il sert de sonde dans les tests biochimiques pour étudier les activités enzymatiques et les interactions.
Médecine: Ce composé est étudié pour ses propriétés thérapeutiques potentielles, notamment son rôle d'intermédiaire dans la synthèse d'agents pharmaceutiques.
Industrie: Il est utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-((4-Chloro-3-fluorophénoxy)méthyl)-1,3-dioxolane implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité catalytique. Les voies impliquées dans son action peuvent inclure l'inhibition des voies de transduction du signal ou la modulation de l'expression génique .
Mécanisme D'action
The mechanism of action of 2-((4-Chloro-3-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved in its action can include inhibition of signal transduction pathways or modulation of gene expression .
Comparaison Avec Des Composés Similaires
Le 2-((4-Chloro-3-fluorophénoxy)méthyl)-1,3-dioxolane peut être comparé à des composés similaires tels que:
2-((4-Chloro-3-fluorophénoxy)méthyl)-2-méthyloxirane: Ce composé a une structure similaire mais présente un cycle oxirane au lieu d'un cycle dioxolane.
Acide 4-chloro-3-fluorophénoxyacétique: Ce composé est dépourvu du cycle dioxolane et présente des propriétés chimiques et des applications différentes.
4-Chloro-3-fluorophénol: Ceci est un précurseur dans la synthèse du 2-((4-Chloro-3-fluorophénoxy)méthyl)-1,3-dioxolane et a son propre ensemble unique de réactions et d'utilisations.
Propriétés
Formule moléculaire |
C10H10ClFO3 |
|---|---|
Poids moléculaire |
232.63 g/mol |
Nom IUPAC |
2-[(4-chloro-3-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClFO3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Clé InChI |
GLZRPRLENIRGJZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)COC2=CC(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11787682.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11787688.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-ethoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787691.png)




![6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B11787714.png)


![Methyl 2-(2-isopropyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11787746.png)

